molecular formula C9H8BrFO B3039219 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde CAS No. 1000340-00-0

3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde

Cat. No.: B3039219
CAS No.: 1000340-00-0
M. Wt: 231.06 g/mol
InChI Key: XLVCDBCUCQGDTJ-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H8BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and two methyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde typically involves the bromination of 2,6-dimethyl-4-fluorobenzaldehyde. The reaction is carried out by dissolving 2,6-dimethyl-4-fluorobenzaldehyde in a suitable solvent, such as acetic acid or dichloromethane, and then adding bromine dropwise at a controlled temperature. The reaction mixture is stirred for a specific period, usually 1-2 hours, to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms along with two methyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

3-bromo-4-fluoro-2,6-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-5-3-8(11)9(10)6(2)7(5)4-12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVCDBCUCQGDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)C)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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